molecular formula C11H11N3 B12072755 4-Methyl-[3,3'-bipyridin]-6-amine

4-Methyl-[3,3'-bipyridin]-6-amine

Cat. No.: B12072755
M. Wt: 185.22 g/mol
InChI Key: YODSUFAPBBSANP-UHFFFAOYSA-N
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Description

4-Methyl-[3,3’-bipyridin]-6-amine is an organic compound belonging to the bipyridine family. Bipyridines are heterocyclic compounds consisting of two pyridine rings connected by a single bond. The presence of a methyl group at the 4-position and an amine group at the 6-position on one of the pyridine rings distinguishes this compound from other bipyridines. Bipyridines are known for their versatile applications in various fields, including coordination chemistry, catalysis, and materials science .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Methyl-[3,3’-bipyridin]-6-amine typically involves the coupling of pyridine derivatives. One common method is the homocoupling of 4-bromo-2,6-dimethylpyridine using a nickel catalyst (NiBr2(PPh3)2) in the presence of a reducing agent such as zinc powder . The reaction is carried out under mild conditions, resulting in high yields of the desired product.

Industrial Production Methods

Industrial production of bipyridine derivatives often employs metal-catalyzed cross-coupling reactions, such as Suzuki, Stille, and Negishi couplings . These methods involve the use of palladium or nickel catalysts and are known for their efficiency and scalability. Electrochemical methods have also been explored for the synthesis of bipyridines, offering an environmentally friendly alternative to traditional catalytic processes .

Mechanism of Action

The mechanism of action of 4-Methyl-[3,3’-bipyridin]-6-amine involves its ability to coordinate with metal ions, forming stable complexes. These complexes can participate in redox reactions, electron transfer processes, and catalytic cycles. The molecular targets and pathways involved depend on the specific application, such as catalysis or biological interactions .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other bipyridine derivatives such as 2,2’-bipyridine, 4,4’-bipyridine, and 6,6’-dimethyl-2,2’-bipyridine .

Uniqueness

4-Methyl-[3,3’-bipyridin]-6-amine is unique due to the presence of both a methyl group and an amine group, which confer distinct electronic and steric properties. These features enhance its ability to form stable complexes with metal ions and participate in a variety of chemical reactions .

Properties

Molecular Formula

C11H11N3

Molecular Weight

185.22 g/mol

IUPAC Name

4-methyl-5-pyridin-3-ylpyridin-2-amine

InChI

InChI=1S/C11H11N3/c1-8-5-11(12)14-7-10(8)9-3-2-4-13-6-9/h2-7H,1H3,(H2,12,14)

InChI Key

YODSUFAPBBSANP-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NC=C1C2=CN=CC=C2)N

Origin of Product

United States

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